molecular formula C20H18N4O4 B11478664 1-methyl-4-(4-methylphenyl)-6-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

1-methyl-4-(4-methylphenyl)-6-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B11478664
M. Wt: 378.4 g/mol
InChI Key: KSILGLFOEUIHIV-UHFFFAOYSA-N
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Description

1-METHYL-4-(4-METHYLPHENYL)-6-(4-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

The synthesis of 1-METHYL-4-(4-METHYLPHENYL)-6-(4-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the methyl, methylphenyl, and nitrophenyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-METHYL-4-(4-METHYLPHENYL)-6-(4-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar compounds to 1-METHYL-4-(4-METHYLPHENYL)-6-(4-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE include other pyrrolo[3,4-d]pyrimidine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties.

Some similar compounds include:

  • 1-METHYL-4-(4-METHYLPHENOXY)PHENYL]SULFONYL}PHENOXY)BENZENE
  • N-(4-Methoxyphenyl)-1-(4-nitrophenyl)methanimine

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

1-methyl-4-(4-methylphenyl)-6-(4-nitrophenyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C20H18N4O4/c1-12-3-5-13(6-4-12)18-17-16(22(2)20(26)21-18)11-23(19(17)25)14-7-9-15(10-8-14)24(27)28/h3-10,18H,11H2,1-2H3,(H,21,26)

InChI Key

KSILGLFOEUIHIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])N(C(=O)N2)C

Origin of Product

United States

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